9-Butyl-6-chloro-9h-purine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19206. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

9-butyl-6-chloropurine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN4/c1-2-3-4-14-6-13-7-8(10)11-5-12-9(7)14/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDRPGDDGRMEJSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=NC2=C1N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30280959 | |

| Record name | 9-butyl-6-chloro-9h-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5444-83-7 | |

| Record name | NSC19206 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-butyl-6-chloro-9h-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

9-Butyl-6-chloro-9h-purine chemical structure and properties

An In-depth Technical Guide to 9-Butyl-6-chloro-9H-purine: Chemical Structure, Properties, and Synthetic Methodologies

This technical guide provides a comprehensive overview of this compound, a substituted purine derivative of significant interest in medicinal chemistry and drug discovery. As a member of the 6-chloropurine family, this compound serves as a versatile synthetic intermediate for the development of novel therapeutic agents, particularly in the realms of antiviral and anticancer research.[1][2] This document delineates its chemical structure, physicochemical properties, a detailed protocol for its synthesis, and a thorough analysis of its expected spectral characteristics.

Introduction to the this compound Scaffold

The purine ring system is a cornerstone of life, forming the basis of the nucleobases adenine and guanine.[1] In medicinal chemistry, the purine scaffold is considered "privileged" due to its ability to interact with a wide array of biological targets with high affinity.[1] Synthetic modifications to the purine core have led to the development of numerous clinically significant drugs.

This compound features two key modifications to the basic purine structure: a chlorine atom at the C6 position and a butyl group at the N9 position. The chlorine atom at C6 is a crucial reactive handle, allowing for nucleophilic aromatic substitution to introduce a variety of functional groups. The N9-butyl group enhances the lipophilicity of the molecule, which can significantly influence its pharmacokinetic and pharmacodynamic properties.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 5444-83-7[3] |

| Molecular Formula | C₉H₁₁ClN₄[3] |

| Molecular Weight | 210.66 g/mol [3] |

| Canonical SMILES | CCCCN1C=NC2=C1N=C(N=C2)Cl |

Chemical Structure

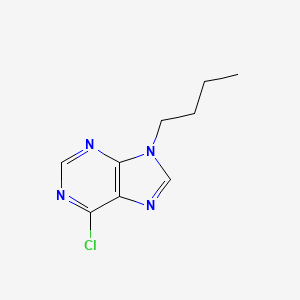

The chemical structure of this compound is depicted below.

Caption: 2D structure of this compound.

Physicochemical Properties

While specific experimental data for this compound is not widely published, the properties of the parent compound, 6-chloropurine, provide a valuable reference point.

| Property | This compound (Predicted/Inferred) | 6-Chloropurine (Experimental) | Source |

| Melting Point | 76-78 °C (inferred from related compounds) | >300 °C (decomposes) | [1][4] |

| Boiling Point | Not available | 185-192 °C at 2.25 Torr | [4] |

| Solubility | Soluble in organic solvents (DMSO, DMF, Methanol, Ethyl Acetate) | Soluble in DMSO (~10 mg/mL), slightly soluble in water (5 g/L) | [4][5][6] |

| pKa | ~7.5 (inferred for the purine ring nitrogen) | 7.47 ± 0.20 | [4] |

| Appearance | Expected to be a white to off-white or pale yellow solid | Pale yellow crystal | [4] |

| Storage | 2-8°C, sealed in a dry environment | Room temperature, in a dry, dark place | [3][4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct N-alkylation of 6-chloropurine with a suitable butyl halide. The regioselectivity of the alkylation (N9 vs. N7) is a critical consideration. Generally, the N9 isomer is the thermodynamically more stable product and its formation is favored under basic conditions.[7][8]

Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative method adapted from general procedures for the N-alkylation of 6-chloropurines.[7][8]

Materials:

-

6-Chloropurine (1.0 eq)

-

1-Bromobutane (1.2 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 6-chloropurine in anhydrous DMF, add potassium carbonate.

-

Stir the suspension at room temperature for 15 minutes.

-

Add 1-bromobutane dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and quench by pouring it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Spectral Characterization

No specific experimental spectra for this compound are readily available in the literature. However, a detailed analysis of the expected spectral data can be inferred from closely related structures.[9][10]

¹H NMR Spectroscopy

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| H-2 (purine) | ~8.7 | Singlet | 1H | Deshielded proton on the pyrimidine ring. |

| H-8 (purine) | ~8.5 | Singlet | 1H | Deshielded proton on the imidazole ring. |

| N9-CH₂ -(CH₂)₂-CH₃ | ~4.3-4.5 | Triplet | 2H | Methylene group directly attached to the purine nitrogen. |

| N9-CH₂-CH₂ -CH₂-CH₃ | ~1.8-2.0 | Multiplet | 2H | Methylene group beta to the purine nitrogen. |

| N9-(CH₂)₂-CH₂ -CH₃ | ~1.3-1.5 | Multiplet | 2H | Methylene group gamma to the purine nitrogen. |

| N9-(CH₂)₃-CH₃ | ~0.9-1.0 | Triplet | 3H | Terminal methyl group of the butyl chain. |

¹³C NMR Spectroscopy

The differentiation between the N7 and N9 isomers can be unambiguously determined by ¹³C NMR. For N9-alkylated 6-chloropurines, the chemical shift for the C5 carbon is expected around 132 ppm, whereas for the N7 isomer, it is shifted upfield to approximately 123 ppm.[7]

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| C-2 | ~152 | Carbon in the pyrimidine ring. |

| C-4 | ~151 | Quaternary carbon at the fusion of the two rings. |

| C-5 | ~132 | Carbon in the pyrimidine ring, key for isomer identification. |

| C-6 | ~150 | Carbon attached to the chlorine atom. |

| C-8 | ~145 | Carbon in the imidazole ring. |

| N9-C H₂-(CH₂)₂-CH₃ | ~45 | Methylene carbon directly attached to the purine nitrogen. |

| N9-CH₂-C H₂-CH₂-CH₃ | ~32 | Methylene carbon beta to the purine nitrogen. |

| N9-(CH₂)₂-C H₂-CH₃ | ~20 | Methylene carbon gamma to the purine nitrogen. |

| N9-(CH₂)₃-C H₃ | ~13 | Terminal methyl carbon of the butyl chain. |

Mass Spectrometry

Mass spectrometry would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Due to the presence of chlorine, a characteristic isotopic pattern [M+2]⁺ with an intensity of approximately one-third of the molecular ion peak should be observed.

| m/z | Interpretation |

| 210/212 | [M]⁺ and [M+2]⁺ molecular ion peaks |

| 154/156 | Fragment corresponding to the 6-chloropurine moiety |

| 57 | Fragment corresponding to the butyl group |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the purine ring and the alkyl chain.

| Wavenumber (cm⁻¹) | Interpretation |

| 3100-3000 | C-H stretching of the aromatic purine ring |

| 2960-2850 | C-H stretching of the aliphatic butyl chain |

| 1600-1450 | C=C and C=N stretching vibrations of the purine ring |

| ~1250 | C-N stretching |

| ~800-700 | C-Cl stretching |

Applications in Drug Discovery and Chemical Biology

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The 6-chloro group can be readily displaced by a variety of nucleophiles (e.g., amines, thiols, alcohols) to generate libraries of 6-substituted purine derivatives. These derivatives have been investigated for a range of biological activities, including:

-

Anticancer Agents: Many purine analogs act as antimetabolites, interfering with DNA and RNA synthesis in rapidly dividing cancer cells.[2]

-

Antiviral Agents: Modified purine nucleosides are a well-established class of antiviral drugs that can inhibit viral replication.[11]

-

Kinase Inhibitors: The purine scaffold is a common feature in many kinase inhibitors, which are a major class of targeted cancer therapies.[5]

Safety and Handling

-

General Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Use in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a synthetically versatile purine derivative with significant potential as an intermediate in drug discovery and development. Its chemical structure allows for facile diversification, making it an attractive starting material for the synthesis of compound libraries for biological screening. This guide provides a comprehensive foundation of its chemical and physical properties, a reliable synthetic protocol, and a detailed analysis of its expected spectral characteristics to aid researchers in its synthesis, characterization, and application in their scientific endeavors.

References

-

Kim, Y., et al. (2004). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & Medicinal Chemistry Letters, 14(11), 2741-2744. Available at: [Link]

-

PubChem. (n.d.). 9-benzyl-6-chloro-9H-purine. Retrieved from [Link]

-

Perin, N., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. Available at: [Link]

-

Perin, N., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. Available at: [Link]

-

MDPI. (2023). Direct Regioselective C-H Cyanation of Purines. Molecules, 28(3), 1083. Available at: [Link]

-

National Institutes of Health. (n.d.). (E)-9-(But-2-en-1-yl)-6-chloro-9H-purine. Retrieved from [Link]

-

PubChem. (n.d.). 6-chloro-9-methyl-9H-purine. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloropurine. Retrieved from [Link]

-

Bai, S., et al. (2010). 15N and 13C NMR chemical shifts of 6-(fluoro, chloro, bromo, and iodo)purine 2'-deoxynucleosides: measurements and calculations. Magnetic Resonance in Chemistry, 48(1), 61-7. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. lab-chemicals.com [lab-chemicals.com]

- 4. 6-Chloropurine CAS#: 87-42-3 [m.chemicalbook.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. chemshuttle.com [chemshuttle.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 15N and 13C NMR chemical shifts of 6-(fluoro, chloro, bromo, and iodo)purine 2'-deoxynucleosides: measurements and calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 9-Butyl-6-chloro-9H-purine (CAS Number: 5444-83-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Butyl-6-chloro-9H-purine is a synthetic purine derivative characterized by a butyl group at the N9 position and a chlorine atom at the C6 position of the purine core. This substitution pattern makes it a valuable intermediate in medicinal chemistry and organic synthesis. The reactivity of the chlorine at the C6 position allows for nucleophilic substitution, providing a gateway to a diverse range of 6-substituted purine analogues, which are of significant interest in the development of novel therapeutics, including kinase inhibitors and antiviral agents. The butyl group at the N9 position enhances the lipophilicity of the molecule, which can influence its solubility and pharmacokinetic properties. This guide provides a comprehensive overview of the physicochemical properties of this compound, along with detailed experimental protocols for its synthesis and characterization.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that while some data for this specific compound is available, other properties are inferred from closely related analogues and are provided as a reference.

| Property | Value | Source |

| CAS Number | 5444-83-7 | [1] |

| Molecular Formula | C₉H₁₁ClN₄ | [2] |

| Molecular Weight | 210.66 g/mol | [2] |

| Appearance | White to off-white solid | |

| Melting Point | 76–78 °C (for the related 9-butyl-6-chloro-2-fluoro-9H-purine) | [1] |

| Boiling Point | No data available | |

| Solubility | Soluble in polar organic solvents (e.g., DMF) | [1] |

| pKa | No data available |

Synthesis and Purification

The synthesis of this compound typically involves the N9-alkylation of 6-chloropurine with a butyl halide. The regioselectivity of this reaction (N9 vs. N7 substitution) is a critical aspect, with the N9 isomer generally being the thermodynamically more stable product[3][4]. A general protocol for the synthesis of 9-alkyl-6-chloropurines is described below, adapted from procedures for similar compounds[3].

Experimental Protocol: Synthesis of this compound

Materials:

-

6-Chloropurine

-

Butyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 6-chloropurine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add butyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a white to off-white solid.

Causality Behind Experimental Choices:

-

Solvent: DMF is used as it is a polar aprotic solvent that readily dissolves 6-chloropurine and facilitates the Sₙ2 reaction.

-

Base: Potassium carbonate is a mild base used to deprotonate the purine ring, activating it for nucleophilic attack on the butyl bromide.

-

Temperature: Heating the reaction mixture increases the reaction rate and favors the formation of the thermodynamically more stable N9 isomer[3].

-

Purification: Column chromatography is essential to separate the desired N9 isomer from the N7 isomer and any unreacted starting materials.

Caption: Analytical workflow for this compound.

Reactivity and Stability

The 6-chloro substituent on the purine ring makes this compound a versatile intermediate for further chemical modifications. The chlorine atom can be readily displaced by various nucleophiles, such as amines, thiols, and alkoxides, to generate a library of 6-substituted purine derivatives.[5] The N9-butyl group is generally stable under a range of reaction conditions. However, strong acidic conditions may lead to cleavage of the N-glycosidic bond in related nucleosides, and similar caution should be exercised with this compound. The compound should be stored in a cool, dry place, protected from light and moisture to prevent degradation.

Conclusion

This compound is a key building block in the synthesis of a wide array of purine derivatives with potential therapeutic applications. This guide has provided a detailed overview of its physicochemical properties, along with robust protocols for its synthesis and characterization. The insights into the causality behind experimental choices and the comprehensive analytical workflow are intended to empower researchers in their efforts to utilize this versatile compound in drug discovery and development.

References

-

SpectraBase. 9H-Purine, 6-chloro-9-[4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]butyl]-. [Link]

-

Špaček, P., et al. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega2024 , 9 (15), 17385–17397. [Link]

-

Špaček, P., et al. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega2024 , 9 (15), 17385–17397. [Link]

-

Journal of Chemical and Pharmaceutical Sciences. Synthesis, Characterisation of Some Novel Purine Derivatives. [Link]

-

PubChem. 9-benzyl-6-chloro-9H-purine. [Link]

-

ChemSynthesis. 9-benzyl-6-chloro-9H-purine. [Link]

-

Anticancer Research. 9-Norbornyl-6-chloropurine is a novel antileukemic compound interacting with cellular GSH. [Link]

-

National Institutes of Health. (E)-9-(But-2-en-1-yl)-6-chloro-9H-purine. [Link]

-

PubChem. 6-chloro-9-methyl-9H-purine. [Link]

-

ACS Publications. The Synthesis and Properties of 6-Chloropurine and Purine 1. [Link]

-

NIST WebBook. 9H-Purine. [Link]

-

Pertanika J. Trop. Agric. Sci. Infrared Absorption Spectra of a Series of 2, 6-diamino and 2-amino-6hydroxy-8-choroalkyl Purines. [Link]

-

NIST WebBook. 9H-Purine. [Link]

-

SpectraBase. (E)-9-(But-2-enyl)-6-chloro-9H-purine. [Link]

-

NIST WebBook. 6-Chloropurine. [Link]

-

PubChem. 6-Chloropurine. [Link]

-

MDPI. Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. [Link]

- Google P

-

NIST WebBook. 6-Chloropurine. [Link]

-

Magnetic Resonance in Chemistry. 15N and 13C NMR chemical shifts of 6-(fluoro, chloro, bromo, and iodo)purine 2'-deoxynucleosides: measurements and calculations. [Link]

-

SpectraBase. 6-chloro-9-methyl-9H-purine. [Link]

-

SpectraBase. 6-CHLORO-9-(1-AZIDONONYL)-PURINE. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. jchps.com [jchps.com]

9-Butyl-6-chloro-9H-purine: A Technical Guide for Advanced Research

This guide provides an in-depth technical overview of 9-Butyl-6-chloro-9H-purine, a key synthetic intermediate in medicinal chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's core physicochemical properties, synthesis rationale, and its versatile applications, grounded in established scientific principles and methodologies.

Section 1: Core Molecular Attributes

This compound is a synthetic purine derivative characterized by strategic modifications to its core structure: a butyl group at the N9 position and a chlorine atom at the C6 position. These features render it a highly valuable building block for creating diverse libraries of compounds for therapeutic exploration.[1]

Physicochemical Properties

A precise understanding of the compound's physical and chemical characteristics is fundamental for its effective use in synthesis and research. The key quantitative data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 5444-83-7 | [1][2][3] |

| Molecular Formula | C₉H₁₁ClN₄ | [1][2] |

| Molecular Weight | 210.66 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [4] |

| Storage Conditions | 2-8°C, dry environment | [2][5] |

Structural Elucidation

The structural identity of this compound is confirmed through various spectroscopic methods. While specific data for this exact compound is proprietary to manufacturers, the general principles of analysis for related 6-chloropurine derivatives involve:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are critical for confirming the placement of the butyl group on the N9 position of the purine ring and for verifying the overall structure. For instance, in related N9-alkylated 6-chloropurines, the chemical shift of the C5 carbon is a key differentiator between N9 and N7 isomers.[6][7]

-

Mass Spectrometry (MS) : Provides the exact molecular weight, confirming the elemental composition of the molecule.

-

Infrared (IR) Spectroscopy : Helps to identify characteristic functional groups present in the molecule.

Section 2: Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through the N-alkylation of 6-chloropurine. Understanding the underlying reaction mechanism is crucial for optimizing yield and purity.

Core Synthesis Pathway: N-Alkylation of 6-Chloropurine

The primary route to synthesizing this compound involves the reaction of 6-chloropurine with a butylating agent, such as butyl bromide or butyl iodide, in the presence of a base.

Caption: General workflow for the synthesis of this compound.

Causality Behind Experimental Choices:

-

Choice of Base: A non-nucleophilic base (e.g., potassium carbonate, sodium hydride) is selected to deprotonate the purine ring, making it nucleophilic, without competing with the purine in attacking the alkyl halide.

-

Solvent Selection: Polar aprotic solvents like DMF or acetonitrile are used to dissolve the reactants and facilitate the SN2 reaction mechanism.

-

Regioselectivity: Direct alkylation of 6-chloropurine can lead to a mixture of N7 and N9 isomers.[6][7] The N9 isomer is generally the thermodynamically more stable and predominant product. Reaction conditions can be optimized to favor the formation of the desired N9-butyl isomer. More advanced methods, such as those employing silylated purines and a Lewis acid catalyst like SnCl₄, can offer higher regioselectivity.[6][7]

Experimental Protocol: A Representative Synthesis

The following is a generalized protocol based on common alkylation reactions of purines.[8] Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-chloropurine (1 equivalent) in a suitable polar aprotic solvent (e.g., anhydrous DMF).

-

Deprotonation: Add a suitable base (e.g., potassium carbonate, 1.2 equivalents) to the solution and stir for 30-60 minutes at room temperature.

-

Alkylation: Slowly add the butylating agent (e.g., 1-bromobutane, 1.1 equivalents) to the reaction mixture.

-

Reaction Monitoring: Heat the mixture (e.g., to 60-80°C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Section 3: Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile synthetic intermediate. The chlorine atom at the C6 position is a key reactive site, acting as a leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of functional groups, leading to the synthesis of diverse purine analogues with potential therapeutic activities.[1][9]

Caption: Synthetic utility of this compound in drug discovery.

Synthesis of Kinase Inhibitors

The purine scaffold is a well-established framework for the development of kinase inhibitors due to its ability to mimic ATP and interact with the kinase active site.[4] By reacting this compound with various amines, a library of 6-amino-9-butylpurine derivatives can be generated for screening against different kinases implicated in cancer and other diseases.[10]

Development of Antiviral Agents

Many antiviral drugs are nucleoside analogues that interfere with viral replication. This compound serves as a precursor for the synthesis of novel acyclic nucleoside analogues.[1][11] The C6-chloro group can be displaced by various nucleophiles to create compounds that mimic natural purines and inhibit viral enzymes.

Precursor for Other Biologically Active Molecules

The reactivity of the C6 position also allows for the synthesis of compounds with a range of other biological activities, including immunosuppressants and agents targeting various cellular signaling pathways.[1][5] The butyl group at the N9 position can enhance lipophilicity, potentially improving pharmacokinetic properties such as membrane permeability.[12]

Section 4: Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound should always be consulted, general guidelines for related chloropurines apply.

-

Hazard Classification: Based on data for the parent compound, 6-chloropurine, this chemical should be considered hazardous.[13] It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[13] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2][13]

Section 5: Conclusion

This compound is a strategically designed molecule that serves as a cornerstone for synthetic and medicinal chemistry. Its defined molecular weight and formula, coupled with a reactive C6-chloro group and an N9-butyl chain, provide a robust platform for the development of novel therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers aiming to leverage its potential in the pursuit of new treatments for a wide range of diseases.

References

-

Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents . National Institutes of Health (NIH). [Link]

-

Optimizing Synthesis: Key Reactions of 2-Iodo-6-chloropurine . Autech. [Link]

-

Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents . ACS Omega. [Link]

-

Microwave promoted C6-alkylation of purines through SNAr-based reaction of 6-chloropurines with 3-alkyl-acetylacetone . Royal Society of Chemistry. [Link]

-

(E)-9-(But-2-en-1-yl)-6-chloro-9H-purine . National Institutes of Health (NIH). [Link]

- 6-chloropurine - US2832781A.

-

Synthesis, Characterisation of Some Novel Purine Derivatives . Journal of Chemical and Pharmaceutical Sciences. [Link]

-

This compound . MySkinRecipes. [Link]

-

6-Chloro-9H-purine SAFETY DATA SHEET . Capot Chemical. [Link]

-

6-chloro-9-methyl-9H-purine | C6H5ClN4 | CID 94844 . PubChem. [Link]

-

Structural Basis for Design of New Purine-Based Inhibitors Targeting the Hydrophobic Binding Pocket of Hsp90 . MDPI. [Link]

-

6-chloro-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-9H-purine . PubChem. [Link]

-

Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines . National Institutes of Health (NIH). [Link]

-

6-Chloropurine . NIST WebBook. [Link]

-

9-Norbornyl-6-chloropurine is a novel antileukemic compound interacting with cellular GSH . Anticancer Research. [Link]

-

Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia . MDPI. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. This compound | 5444-83-7 [chemicalbook.com]

- 4. chemshuttle.com [chemshuttle.com]

- 5. This compound [myskinrecipes.com]

- 6. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. nbinno.com [nbinno.com]

- 9. Microwave promoted C6-alkylation of purines through SNAr-based reaction of 6-chloropurines with 3-alkyl-acetylacetone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. chemimpex.com [chemimpex.com]

- 12. 9-Norbornyl-6-chloropurine is a novel antileukemic compound interacting with cellular GSH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

Spectroscopic Data for 9-Butyl-6-chloro-9H-purine: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 9-Butyl-6-chloro-9H-purine, a key intermediate in the synthesis of various biologically active purine derivatives. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth examination of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. The interpretation of this data is grounded in fundamental principles and supported by comparative data from related structures, ensuring a thorough understanding of the molecule's structural features.

Introduction

This compound (CAS No. 5444-83-7) belongs to the N9-substituted purine family, which is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The chlorine atom at the C6 position serves as a versatile handle for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. The N9-butyl group modulates the lipophilicity and steric profile of the molecule, influencing its interaction with biological targets. Accurate structural elucidation through spectroscopic methods is paramount for ensuring the identity and purity of this intermediate, which is critical for the successful synthesis of downstream compounds.

Molecular Structure and Atom Numbering

The structural analysis that follows is based on the standard IUPAC numbering for the purine ring system.

Caption: General workflow for NMR data acquisition and processing.

Mass Spectrometry Protocol (EI-MS)

Caption: General workflow for EI-MS data acquisition.

Conclusion

The spectroscopic data presented in this technical guide provide a robust framework for the structural characterization of this compound. The predicted ¹H and ¹³C NMR spectra offer a detailed map of the proton and carbon environments within the molecule, while the mass spectrometry data confirms the molecular weight and provides insights into its fragmentation behavior. These analytical methodologies are fundamental to ensuring the quality and identity of this important synthetic intermediate, thereby supporting the advancement of research and development in medicinal chemistry.

References

-

How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025). AZoOptics. Available at: [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. Available at: [Link]

-

High-Resolution Mass Spectrometry for Beginners: A Laboratory Experiment for Organic Chemistry Students. (2023). Journal of Chemical Education. Available at: [Link]

-

How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). (n.d.). JEOL. Available at: [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Cambridge. Available at: [Link]

-

¹H NMR Spectra and Interpretation (Part I). (n.d.). KPU Pressbooks. Available at: [Link]

-

Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. (n.d.). ResearchGate. Available at: [Link]

-

Electron Ionization. (n.d.). University of Illinois. Available at: [Link]

-

high resolution nuclear magnetic resonance (nmr) spectra. (n.d.). Chemguide. Available at: [Link]

-

13C NMR (carbon nuclear magnetic resonance). (n.d.). CEITEC. Available at: [Link]

-

1H-NMR Organic Structure Guide. (n.d.). Scribd. Available at: [Link]

An In-depth Technical Guide to the Synthesis and Biological Activity of 6,9-Disubstituted Purines

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The purine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous endogenous molecules and therapeutic agents. Among its many derivatives, 6,9-disubstituted purines have emerged as a particularly fruitful area of research, yielding potent inhibitors of key biological targets. This guide provides a comprehensive review of the synthesis and biological activities of this compound class. We will explore the strategic chemical pathways for their creation, focusing on the regioselective functionalization of the purine core, and delve into their diverse pharmacological roles, with a particular emphasis on their success as kinase inhibitors for anticancer therapy. This document synthesizes field-proven insights and detailed protocols to serve as a practical resource for professionals in drug discovery and development.

Introduction: The Significance of the 6,9-Disubstituted Purine Scaffold

The purine ring system is fundamental to life, providing the framework for the DNA and RNA bases adenine and guanine. Its inherent ability to form multiple hydrogen bonds and engage in π-stacking interactions makes it an ideal scaffold for designing molecules that can bind with high affinity to the active sites of enzymes.[1] Consequently, purine analogues have been successfully developed into a wide range of therapeutics, including antiviral agents like acyclovir and anticancer drugs like 6-mercaptopurine.[1][2][3]

Modification at the C6 and N9 positions of the purine ring has proven to be a particularly effective strategy for developing potent and selective inhibitors of various protein kinases.[1] Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[1] By systematically varying the substituents at these two positions, researchers can fine-tune the steric and electronic properties of the molecule to optimize its interaction with the ATP-binding pocket of a target kinase. This has led to the discovery of numerous 6,9-disubstituted purines with significant activity against targets such as Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle.[4][5][6]

This guide will illuminate the chemical logic behind the synthesis of these compounds and survey the landscape of their biological activities, providing both the foundational knowledge and the practical detail required to innovate in this promising chemical space.

Core Synthetic Strategies

The construction of 6,9-disubstituted purines typically follows a convergent and highly modular strategy. The process almost universally begins with a pre-functionalized purine core, which is then sequentially substituted at the N9 and C6 positions. The workhorse of this approach is 6-chloropurine , a commercially available and versatile starting material.[2][7]

The general synthetic workflow is predicated on two key transformations:

-

N9-Alkylation or Arylation: Introduction of the desired substituent onto the imidazole nitrogen.

-

C6-Substitution: Displacement of the C6-chloro group with a diverse range of nucleophiles or through metal-catalyzed cross-coupling reactions.

Step 1: N9-Substitution - The Regioselectivity Challenge

Alkylation of the purine ring can theoretically occur at several nitrogen atoms, but the primary products are typically the N9 and N7 isomers.[8] For most therapeutic applications, particularly in kinase inhibition, the N9-substituted isomer is the desired product.[8]

Causality of Experimental Choice: The regioselectivity of alkylation (N9 vs. N7) is a critical consideration. Several factors influence the outcome:

-

Steric Hindrance: The presence of a substituent at the C6 position (like the chloro group in 6-chloropurine) sterically hinders the approach of an alkylating agent to the adjacent N7 position. This inherent steric shield strongly favors alkylation at the more accessible N9 position.[8]

-

Reaction Conditions: The choice of base and solvent can also influence the N9/N7 ratio. Common conditions involve using a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic polar solvent like dimethylformamide (DMF).[9][10]

In some cases, specific directing groups can be installed at C6 to ensure exclusive N9-alkylation. For instance, studies have shown that installing a bulky heteroaryl group at C6 can effectively shield the N7 position, leading to regiospecific N9 alkylation.[11][12]

Step 2: C6-Functionalization - Building Diversity

With the N9 position secured, the 6-chloro-9-substituted-purine intermediate becomes the linchpin for introducing diversity at C6. The electron-withdrawing nature of the purine ring system makes the C6 position susceptible to nucleophilic aromatic substitution (SNAr).

2.2.1. Nucleophilic Aromatic Substitution (SNAr)

This is the most common method for introducing heteroatom linkages at the C6 position. The chloro group is an excellent leaving group and readily reacts with a wide variety of nucleophiles.

-

Amination: Reaction with primary or secondary amines is straightforward and is used extensively to install substituted amino or piperazine groups, which are common features in CDK inhibitors.[9][13][14][15]

-

Thiolation: Reaction with thiols introduces sulfur-linked substituents.

-

Alkoxylation: Reaction with alcohols or phenols yields ether linkages.

2.2.2. Palladium-Catalyzed Cross-Coupling

To form carbon-carbon bonds at the C6 position, which is crucial for introducing aryl or alkenyl substituents, modern cross-coupling reactions are employed. The Suzuki-Miyaura coupling is particularly powerful and versatile for this purpose.[16][17]

Causality of Experimental Choice: The Suzuki reaction is favored due to its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability of a vast library of boronic acids and esters.[16][17][18] This allows for the rapid generation of libraries of 6-arylpurine derivatives for SAR studies. The reaction of a 6-chloro-9-substituted-purine with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base affords the desired 6-aryl-9-substituted-purine.[16][19]

Biological Activities and Therapeutic Potential

6,9-Disubstituted purines exhibit a remarkable range of biological activities, with the majority of research focused on their potential as anticancer agents through the inhibition of protein kinases.[1]

Anticancer Activity: Potent Kinase Inhibition

The structural similarity of the purine scaffold to ATP allows these compounds to act as competitive inhibitors in the ATP-binding site of kinases.[5]

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are key regulators of the cell division cycle, and their aberrant activity is a common feature of cancer cells.[4][20] The purine scaffold has been exceptionally successful in generating potent CDK inhibitors.[4][5][21] Compounds like Roscovitine (Seliciclib) are canonical examples of 6,9-disubstituted purines that show potent inhibition of CDKs, particularly CDK2.[4]

Structure-activity relationship (SAR) studies have revealed key insights:

-

N9 Position: Steric bulk at the N9 position is generally detrimental to activity. Small to medium-sized alkyl groups, like isopropyl or cyclopentyl, are often optimal.[15][22]

-

C6 Position: A substituted amine at the C6 position is a common feature. For example, benzylamino groups or substituted piperazine moieties often lead to high potency.[13][22][23] The specific substituents on these groups can be tuned to achieve selectivity for different kinases.

The following table summarizes the activity of representative 6,9-disubstituted purines against various cancer cell lines.

| Compound ID | C6-Substituent | N9-Substituent | Target Cell Line | IC₅₀ (µM) | Reference |

| 12 | 4-(4-Trifluoromethylphenyl)piperazin-1-yl | 4-Fluorobenzyl | Huh7 (Liver) | 0.08 | [13][23] |

| 22 | 4-(3-Chlorophenyl)piperazin-1-yl | 4-Fluorobenzyl | Huh7 (Liver) | 0.13 | [13][23] |

| 25 | 4-(3,4-Dichlorophenyl)piperazin-1-yl | 4-Fluorobenzyl | HepG2 (Liver) | < 0.1 | [13][23] |

| Compound 21 | (3-Iodobenzyl)amino | Isopropyl | HeLa (Cervical) | LD₅₀ = 6.7 | [22] |

| Compound 5 | 4-Phenylpiperazin-1-yl | Cyclopentyl | Huh7 (Liver) | 1.83 | [15][24] |

| Compound 6 | 4-(4-Fluorophenyl)piperazin-1-yl | Cyclopentyl | Huh7 (Liver) | 2.12 | [15][24] |

IC₅₀/LD₅₀ values represent the concentration required to inhibit 50% of cell growth or cause 50% cell death, respectively.

Antiviral Activity

While the focus has heavily been on anticancer applications, purine analogues are historically celebrated for their antiviral properties.[3] The substitution pattern at C6 and N9 can also be tailored to inhibit viral enzymes. For example, carbocyclic analogues of 2-amino-6-substituted-purines have demonstrated potent activity against herpes simplex virus (HSV) types 1 and 2.[25] Other analogues have shown activity against human immunodeficiency virus (HIV) and hepatitis B virus (HBV).[26] The mechanism often involves the inhibition of viral polymerases, where the purine analogue acts as a chain-terminating substrate after being phosphorylated by viral and/or cellular kinases.

Detailed Experimental Protocols

To ensure this guide is of practical value, we provide detailed, self-validating protocols for the key synthetic steps, based on established literature procedures.

Protocol 1: General Procedure for N9-Alkylation of 6-Chloropurine

This protocol describes the regioselective alkylation at the N9 position, a critical first step in the synthesis.

Objective: To synthesize a 6-chloro-9-alkyl-9H-purine intermediate.

Materials:

-

6-Chloropurine (1.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

-

Alkyl Halide (e.g., Isopropyl iodide, Benzyl bromide, 1.2 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-chloropurine.

-

Add anhydrous DMF to dissolve the purine (concentration approx. 0.1-0.2 M).

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt of the purine will be observed.

-

Add the alkyl halide dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure 6-chloro-9-alkyl-9H-purine.

-

Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: General Procedure for C6-Amination via SNAr

This protocol details the displacement of the C6-chloro group with an amine, a key step in building many potent kinase inhibitors.

Objective: To synthesize a 6-(substituted-amino)-9-alkyl-9H-purine.

Materials:

-

6-Chloro-9-alkyl-9H-purine (1.0 eq)

-

Ethanol or N,N-Dimethylformamide (DMF)

-

Desired primary or secondary amine (1.5-2.0 eq)

-

A base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

-

Water

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve the 6-chloro-9-alkyl-9H-purine in a suitable solvent like ethanol.

-

Add the desired amine to the solution.

-

Add the base (e.g., DIPEA) to the mixture.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 6-24 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Concentrate the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography or recrystallization to obtain the final 6,9-disubstituted purine.

-

Confirm the structure and purity of the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion and Future Outlook

The 6,9-disubstituted purine scaffold represents a "privileged" structure in medicinal chemistry, offering a robust and versatile platform for the design of potent enzyme inhibitors. The synthetic routes are well-established, modular, and amenable to library synthesis, allowing for extensive exploration of structure-activity relationships. While the greatest successes have been in the development of anticancer kinase inhibitors, particularly against CDKs, the potential for developing novel antiviral agents and modulators of other enzyme classes remains significant.

Future research will likely focus on several key areas:

-

Kinase Selectivity: Designing next-generation inhibitors with exquisite selectivity for specific kinase isoforms to minimize off-target effects and improve therapeutic windows.

-

Overcoming Resistance: Developing compounds that are active against drug-resistant mutants of kinases, a major challenge in cancer therapy.[15]

-

New Biological Targets: Expanding the application of the 6,9-disubstituted purine library to other enzyme families and therapeutic areas beyond oncology and virology.

-

Green Chemistry: Optimizing synthetic routes to be more environmentally friendly, for example, by using water as a solvent for Suzuki couplings or developing recyclable catalyst systems.[16][17]

The continued exploration of this chemical space, guided by the principles of rational drug design and enabled by versatile synthetic chemistry, promises to deliver new and impactful therapeutic agents for years to come.

References

- N-9 Alkylation of purines via light-promoted and metal-free radical relay. (URL: )

- Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues. (URL: )

- Molecular Modeling and Design Studies of Purine Deriv

- Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed. (URL: )

- The design and synthesis of purine inhibitors of CDK2. III - PubMed. (URL: )

- Regiospecific N9 Alkylation of 6-(Heteroaryl)

- Regiospecific N9 Alkylation of 6-(Heteroaryl)

-

Design of novel purine-scaffold CDK12 inhibitors. - ResearchGate. (URL: [Link])

- Purine analogs as CDK enzyme inhibitory agents: a survey and QSAR analysis - PubMed. (URL: )

-

Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - ACS Publications. (URL: [Link])

-

From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Publishing. (URL: [Link])

-

(PDF) Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues - ResearchGate. (URL: [Link])

-

and 2,6,8,9-tetrasubstituted purines by a combination of the Suzuki cross-coupling, N-arylation, and direct C-H arylation reactions - PubMed. (URL: [Link])

-

High Yielding, Base Catalyzed C6 Regioselective Amination and N9 Alkylation in Purine Nucleotide - ResearchGate. (URL: [Link])

-

Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - NIH. (URL: [Link])

-

Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - MDPI. (URL: [Link])

-

Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers - NIH. (URL: [Link])

-

Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - TÜBİTAK Academic Journals. (URL: [Link])

-

Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors - PubMed. (URL: [Link])

-

Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC - NIH. (URL: [Link])

-

Purine Analogues as Kinase Inhibitors: A Review - PubMed. (URL: [Link])

-

Synthesis and Antiviral Activity of Carbocyclic Analogues of 2'-deoxyribofuranosides of 2-amino-6-substituted-purines and of 2-amino-6-substituted-8-azapurines - PubMed. (URL: [Link])

-

Antiviral, metabolic, and pharmacokinetic properties of the isomeric dideoxynucleoside 4(S)-(6-amino-9H-purin-9-yl)tetrahydro-2(S)-furanmethanol - PubMed. (URL: [Link])

-

Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers - PubMed. (URL: [Link])

-

N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine - SciSpace. (URL: [Link])

-

Direct Regioselective C-H Cyanation of Purines - MDPI. (URL: [Link])

-

Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation - PubMed Central. (URL: [Link])

-

Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues - PubMed. (URL: [Link])

-

The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives - ResearchGate. (URL: [Link])

-

Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation - PubMed. (URL: [Link])

-

Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms - MDPI. (URL: [Link])

-

Design, synthesis, and in vitro biological evaluation of novel 6-methyl-7-substituted-7-deaza purine nucleoside analogs as anti-influenza A agents - PubMed. (URL: [Link])

-

Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. (URL: [Link])

-

Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives - ResearchGate. (URL: [Link])

- 6-chloropurine - US2832781A - Google P

-

Nucleosides and emerging viruses: A new story - PMC. (URL: [Link])

-

Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (URL: [Link])

Sources

- 1. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Nucleosides and emerging viruses: A new story - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purine analogs as CDK enzyme inhibitory agents: a survey and QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. US2832781A - 6-chloropurine - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02893K [pubs.rsc.org]

- 15. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]

- 18. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis of 6,8,9-tri- and 2,6,8,9-tetrasubstituted purines by a combination of the Suzuki cross-coupling, N-arylation, and direct C-H arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The design and synthesis of purine inhibitors of CDK2. III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. "Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis," by Muhammed Fatih POLAT, İrem Durmaz ŞAHİN et al. [journals.tubitak.gov.tr]

- 25. Synthesis and antiviral activity of carbocyclic analogues of 2'-deoxyribofuranosides of 2-amino-6-substituted-purines and of 2-amino-6-substituted-8-azapurines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Antiviral, metabolic, and pharmacokinetic properties of the isomeric dideoxynucleoside 4(S)-(6-amino-9H-purin-9-yl)tetrahydro-2(S)-furanmethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Reactivity of the C6-Chloro Group in Purines

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The purine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Among the most valuable synthetic intermediates for accessing diverse purine analogues is 6-chloropurine. The chlorine atom at the C6 position acts as a versatile leaving group, enabling a wide array of functionalizations crucial for drug design and development. This guide provides an in-depth exploration of the reactivity of the C6-chloro group, detailing the underlying electronic principles, the mechanism of nucleophilic aromatic substitution (SNAr), factors governing its reactivity, and key synthetic protocols. By synthesizing mechanistic understanding with practical, field-proven insights, this document serves as a comprehensive resource for professionals engaged in purine chemistry and the quest for novel therapeutics.

Introduction: The Strategic Importance of 6-Chloropurine

Purine derivatives are fundamental to modern medicine, playing critical roles in the development of life-saving drugs, particularly in oncology and virology.[1] Their structural resemblance to endogenous purines allows them to function as antimetabolites, disrupting DNA synthesis in rapidly dividing cancer cells or inhibiting viral replication.[1] At the heart of this synthetic versatility lies 6-chloropurine, a key intermediate that provides a strategic entry point for molecular diversification.[1][2][3] The carbon-chlorine bond at the C6 position is the lynchpin, offering a reactive site for introducing a vast range of substituents and thereby modulating the biological activity of the purine core. Understanding and controlling the reactivity of this group is paramount for the efficient synthesis of targeted therapeutics.

The Electronic Landscape of the Purine Ring

The reactivity of the C6-chloro group is not an isolated feature but a direct consequence of the inherent electronic properties of the bicyclic purine system. The purine ring is an electron-deficient aromatic system due to the presence of four electronegative nitrogen atoms. This electron deficiency is not uniform across the ring; specific positions are rendered more electrophilic and thus more susceptible to nucleophilic attack.

The nitrogen atoms, particularly N1 and N3 in the pyrimidine ring and N7 in the imidazole ring, exert a strong electron-withdrawing inductive effect. This effect polarizes the ring system, creating regions of partial positive charge (δ+) on the carbon atoms, most notably at the C2, C6, and C8 positions. Consequently, these positions are activated towards attack by nucleophiles. The C6 position, being adjacent to N1, is particularly activated, making the attached chlorine atom an excellent leaving group in the context of nucleophilic aromatic substitution (SNAr).[4][5]

The SNAr Mechanism: A Stepwise Pathway to Functionalization

The primary reaction pathway for the substitution of the C6-chloro group is the Nucleophilic Aromatic Substitution (SNAr) mechanism.[4][6] Unlike SN1 and SN2 reactions common in aliphatic chemistry, the SNAr mechanism at an sp²-hybridized carbon proceeds via a two-step addition-elimination sequence.[4][5][6]

-

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient C6 carbon. This is the rate-determining step of the reaction.[7] The attack breaks the aromaticity of the pyrimidine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7] The negative charge in this complex is delocalized over the electron-withdrawing purine ring system, which is crucial for its stability.

-

Elimination of the Leaving Group: In the second, faster step, the aromaticity of the ring is restored by the expulsion of the chloride ion (Cl⁻), a good leaving group. This results in the formation of the C6-substituted purine product.

Recent studies suggest that while the two-step model is widely accepted, some SNAr reactions may proceed through a concerted mechanism, where bond formation and bond cleavage occur simultaneously, passing through a "Meisenheimer transition state" rather than a discrete intermediate.[8] However, for most practical applications involving 6-chloropurines, the stepwise addition-elimination model provides an excellent predictive framework.

Caption: The SNAr mechanism at the C6 position of purine.

Factors Governing C6-Chloro Reactivity

The efficiency and outcome of substitution reactions at the C6 position are governed by a confluence of factors. A thorough understanding of these variables allows for rational protocol design and optimization.

Nature of the Leaving Group

While this guide focuses on the C6-chloro group, the identity of the halogen at this position significantly impacts reactivity. Kinetic studies on 6-halopurine nucleosides have revealed a reactivity order that can deviate from typical SNAr trends observed in simpler aromatic systems. For SNAr reactions with many nucleophiles like oxygen, sulfur, and aliphatic amines, the 6-fluoropurine derivative is often the most reactive substrate.[9] This is contrary to the leaving group ability (I > Br > Cl > F) but is explained by the high electronegativity of fluorine, which makes the C6 carbon more electrophilic and thus more susceptible to the initial nucleophilic attack, which is the rate-determining step.[7] However, for certain nucleophiles like aromatic amines without an acid catalyst, the 6-iodopurine nucleoside is the most reactive.[9]

Table 1: Relative Reactivity of 6-Halopurines in SNAr Reactions

| Leaving Group | Relative Reactivity with O, S, Aliphatic N-Nucleophiles[9] | Causality |

|---|---|---|

| -F | Highest | Strongest inductive electron withdrawal, maximizing C6 electrophilicity for the rate-determining attack. |

| -Cl | High | Good balance between inductive activation and leaving group ability. The most common and cost-effective choice. |

| -Br | Moderate | Less activating than -Cl, but a better leaving group. |

| -I | Lowest (in this context) | Weakest inductive effect, making the initial nucleophilic attack slower despite being the best leaving group. |

The Nature of the Nucleophile

The nucleophile's strength and type are critical determinants of the reaction's success. A wide variety of O-, N-, and S-centered nucleophiles can be employed to displace the C6-chloro group.[10]

-

Nitrogen Nucleophiles: Primary and secondary amines, hydrazines, and azides react readily, often in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge the HCl byproduct. Microwave-assisted amination protocols have been developed to accelerate these reactions, providing high yields in shorter times.[11][12]

-

Oxygen Nucleophiles: Alcohols and phenols, typically used as their more nucleophilic alkoxide or phenoxide salts (generated with bases like NaH or NaOEt), are effective for synthesizing 6-alkoxy and 6-aryloxy purines.[13]

-

Sulfur Nucleophiles: Thiols and thiophenols are excellent nucleophiles and react smoothly to form 6-thioalkyl and 6-thioaryl purines.

Substituent Effects on the Purine Ring

The electronic nature of other substituents on the purine ring can modulate the reactivity of the C6 position.

-

Electron-Withdrawing Groups (EWGs): An EWG at another position (e.g., a nitro group at C2) will further decrease the electron density of the ring system, making the C6 carbon even more electrophilic and accelerating the rate of nucleophilic attack.

-

Electron-Donating Groups (EDGs): Conversely, an EDG (e.g., an amino group at C2) will increase the electron density of the ring, deactivating it towards nucleophilic attack and slowing the reaction rate. For example, the synthesis of 2-amino-6-chloropurine requires chlorination of guanine, and its subsequent reactions are often slower than those of unsubstituted 6-chloropurine.[14]

Key Synthetic Transformations: Protocols and Insights

The true value of 6-chloropurine lies in its synthetic utility. Below are representative protocols for its most common and impactful transformations.

Protocol: Amination of 6-Chloropurine

The synthesis of adenine and its vast array of N6-substituted derivatives is a cornerstone of medicinal chemistry. This protocol details a typical amination reaction.

Objective: To synthesize an N6-substituted adenine derivative from 6-chloropurine.

Methodology:

-

Reaction Setup: To a solution of 6-chloropurine (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, n-butanol, or isopropanol) in a round-bottom flask, add the desired amine (1.1-1.5 eq.).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

-

Causality Insight: The base is crucial to neutralize the HCl generated during the reaction. This prevents the protonation of the amine nucleophile, which would render it non-nucleophilic, and also prevents potential acid-catalyzed side reactions.

-

-

Reaction Conditions: Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in a suitable solvent system (e.g., dichloromethane/methanol) and purify by column chromatography on silica gel to isolate the desired N6-substituted purine.

Caption: A typical experimental workflow for the amination of 6-chloropurine.

Palladium-Catalyzed Cross-Coupling Reactions

Beyond classical SNAr, the C6-Cl bond is an excellent handle for palladium-catalyzed cross-coupling reactions, which have revolutionized C-C, C-N, and C-O bond formation in organic synthesis.[15][16] These reactions dramatically expand the accessible chemical space for purine analogues.

-

Suzuki-Miyaura Coupling: Reacting 6-chloropurines with boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃, Cs₂CO₃) allows for the synthesis of 6-aryl or 6-vinyl purines.[17] This reaction is fundamental for creating compounds with extended π-systems, often explored as kinase inhibitors.

-

Buchwald-Hartwig Amination: This powerful method allows for the coupling of 6-chloropurines with a wide range of amines, including those that are poor nucleophiles in traditional SNAr reactions (e.g., anilines, amides). It requires a palladium catalyst and a specialized phosphine ligand.

-

Sonogashira Coupling: This reaction couples 6-chloropurines with terminal alkynes using a palladium catalyst and a copper(I) co-catalyst, yielding 6-alkynylpurines, which are valuable intermediates and bioactive molecules themselves.

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the 6-chloropurine to the Pd(0) catalyst, transmetalation with the coupling partner (e.g., the boronic acid), and reductive elimination to form the product and regenerate the Pd(0) catalyst.[16]

Conclusion and Future Outlook

The C6-chloro group is a cornerstone of purine chemistry, providing a reliable and versatile gateway to molecular diversity. Its reactivity, primarily governed by the electron-deficient nature of the purine ring and proceeding through an SNAr mechanism, can be finely tuned by adjusting reaction partners and conditions. The advent of palladium-catalyzed cross-coupling reactions has further broadened the synthetic horizons, enabling the construction of previously inaccessible purine architectures. As drug discovery continues to demand novel chemical matter, a deep, mechanistic understanding of the reactivity of intermediates like 6-chloropurine will remain an indispensable tool for medicinal chemists striving to develop the next generation of targeted therapies.

References

- Direct synthesis of 6-arylpurines by reaction of 6-chloropurines with activated aromatics. (2010). PubMed.

- Lanver, A., & Schmalz, H. (2005). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. Molecules.

- Lanver, A., & Schmalz, H. (2005). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. Semantic Scholar.

- Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences.

- Walsh, B. T., & Wolfenden, R. Kinetics of nucleophilic substitution on 6-chloropurine ribonucleoside in aqueous solution. Journal of the American Chemical Society.

- Hu, Y. L., Liu, X., & Lu, M. (2019). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. Journal of the Mexican Chemical Society.

- Hitchings, G. H., & Elion, G. B. (1958). 6-chloropurine. Google Patents.

- What are the applications and storage conditions of 6-Chloropurine? Guidechem.

- The Role of Purine Derivatives: Focus on 6-Chloropurine in Drug Synthesis. Pharmaffiliates.

- Deau, E., et al. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & Medicinal Chemistry Letters.

- Liu, J. (2007). Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro)-purine Nucleosides as Substrates for Suzuki Reactions. BYU ScholarsArchive.

- Nucleophilic aromatic substitution. Wikipedia.

- Process for the preparation of 2-amino-6-chloropurine and derivatives. European Patent Office.

- Nucleophilic Aromatic Substitution. Chemistry Steps.

- Nielsen, D. S., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Angewandte Chemie International Edition.

- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.

- Reaction of phenol with various 6-chloropurines. ResearchGate.

- Palladium catalyzed couplings. Lumen Learning.

- Nucleophilic aromatic substitution. BYJU'S.

- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

Sources

- 1. nbinno.com [nbinno.com]

- 2. US2832781A - 6-chloropurine - Google Patents [patents.google.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. "Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azoly" by Jiangqiong Liu [scholarsarchive.byu.edu]

- 10. researchgate.net [researchgate.net]

- 11. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues | Semantic Scholar [semanticscholar.org]

- 13. jchps.com [jchps.com]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 15. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

- 16. nobelprize.org [nobelprize.org]

- 17. uwindsor.ca [uwindsor.ca]

A Technical Guide to the Solubility, Handling, and Storage of 9-Butyl-6-chloro-9H-purine

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the optimal handling, solubilization, and storage of 9-Butyl-6-chloro-9H-purine (CAS No. 5444-83-7). As a key heterocyclic building block, its proper management is paramount to ensuring experimental reproducibility, compound integrity, and the overall success of research and development programs.

Core Physicochemical Properties

This compound belongs to the class of N9-substituted chlorinated purines. The purine scaffold is a "privileged scaffold" in medicinal chemistry, forming the basis for numerous biologically active molecules.[1] The chlorine atom at the C6 position is a crucial functional group, acting as a leaving group for nucleophilic aromatic substitution, which allows for the synthesis of a diverse library of 2,6,9-trisubstituted purine derivatives.[1] Understanding its fundamental properties is the first step toward its effective use.

| Property | Value | Source(s) |

| CAS Number | 5444-83-7 | [2][3] |

| Molecular Formula | C₉H₁₁ClN₄ | [2][3] |

| Molecular Weight | 210.66 g/mol | [2][3] |

| Appearance | Typically a white to off-white or pale-yellow crystalline solid. | [4][5] |

| Purity | Commercially available with ≥97% purity. | [2] |

Solubility Profile: A Data-Informed Approach

Direct, quantitative solubility data for this compound is not extensively published. However, by leveraging data from structurally similar analogs like 6-chloropurine and 6-chloro-9-methyl-9H-purine, we can establish a highly reliable solubility profile. The presence of the four-carbon butyl chain at the N9 position increases the compound's lipophilicity compared to its parent, 6-chloropurine, influencing its behavior in various solvents.